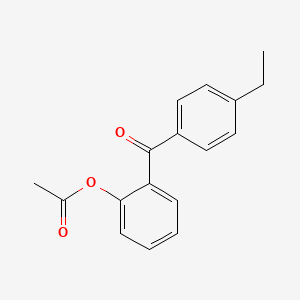

2-Acetoxy-4'-ethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-4'-ethylbenzophenone is a chemical compound related to the family of benzophenones, which are typically known for their utility in organic synthesis and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-acetoxybenzoate derivatives, involves photochemical reactions and transacylation processes. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes a photo-Fries rearrangement to yield a related compound, 2'-acetoxy-2-hydroxy-5-methoxybenzophenone, in good yield . This suggests that similar photochemical methods could potentially be applied to synthesize this compound. Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a compound with a different substitution pattern, was achieved through alkylation followed by selective reduction, indicating that such methods could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system . This level of structural detail provides a basis for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

The chemical reactions of benzophenone derivatives often involve cyclization and complex formation. Photocyclization reactions of 2-alkoxybenzophenones have been shown to yield dihydrobenzofuranols with varying stereoselectivity depending on the solvent used . This indicates that this compound may also undergo similar cyclization reactions under photochemical conditions. Furthermore, complex formation between polycarboxylic acids and 2-acetoxybenzoate derivatives of poly(ethylene glycol)s suggests that this compound could potentially engage in non-covalent interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their functional groups and molecular structure. The stability of these compounds can vary, as seen with the isomerization of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone on silica gel . The solubility and reactivity in different solvents can also be affected by the presence of substituents, as demonstrated by the solvent effects on the stereoselectivity of photocyclization reactions . The non-covalent interactions, such as hydrogen bonding, play a significant role in the molecular packing and stability of these compounds .

Scientific Research Applications

Environmental Impact and Fate of Phenolic Compounds

Phenolic compounds, including parabens and halogenated derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens, which share a similar phenolic structure, are used as preservatives in various products and have been detected in water bodies. They undergo biodegradation but persist in the environment due to continuous introduction. Research indicates that these compounds, including their chlorinated by-products, could have implications for water quality and aquatic life due to their stability and potential toxicity (Haman et al., 2015).

Analytical Methods for Phenolic Compounds

The development of analytical methods to determine the antioxidant activity of phenolic compounds highlights their significant biological and medicinal properties. These compounds are crucial in various fields, from food engineering to medicine, due to their ability to scavenge free radicals. Advanced analytical techniques have been utilized to quantify the antioxidant capacity of complex samples, contributing to the understanding of their health benefits and mechanisms of action (Munteanu & Apetrei, 2021).

Health Implications of Phenolic Compounds

Phenolic compounds, through their antioxidant properties, are associated with various health benefits. Studies have explored their role in preventing diseases related to oxidative stress, such as cardiovascular diseases and cancer. The understanding of their biological actions has led to research on dietary sources rich in phenolic compounds and their potential therapeutic applications (Pastor et al., 2019).

Toxicological Effects and Human Concerns

Concerns over the environmental presence and bioaccumulation of certain phenolic compounds, such as benzophenone derivatives used in sunscreens, have been raised. These compounds have been detected in various environmental matrices and biota, posing potential risks to aquatic ecosystems and human health due to their endocrine-disrupting capabilities. Studies call for further investigation into their impacts and the development of safer alternatives (Kim & Choi, 2014).

properties

IUPAC Name |

[2-(4-ethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-8-10-14(11-9-13)17(19)15-6-4-5-7-16(15)20-12(2)18/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKIPKHWYIDLOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641579 |

Source

|

| Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37135-48-1 |

Source

|

| Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)